5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine
Description
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine at the 5-position, a methoxy group at the 2-position, and a hydrazinylmethyl moiety at the 3-position. This structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, creating a unique electronic environment that influences reactivity and intermolecular interactions.
Properties
Molecular Formula |
C7H10BrN3O |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-7-5(3-11-9)2-6(8)4-10-7/h2,4,11H,3,9H2,1H3 |
InChI Key |
WBTYJKQDFHZKIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CNN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxypyridine.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a reaction with hydrazine derivatives under controlled conditions. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key Observations:
- Hydrazinylmethyl vs. This difference is critical in catalysis or drug design, where chelation or hydrogen bonding is required .
- Hydrazinylmethyl vs. Difluoromethyl (5-Bromo-3-(difluoromethyl)-2-methoxypyridine): Difluoromethyl groups impart lipophilicity and metabolic stability, whereas hydrazinylmethyl may increase solubility in polar solvents .
- Methoxy vs. Hydroxy (5-Bromo-2-hydroxy-4-methylpyridine): Methoxy groups are less acidic (pKa ~13–15) than phenolic –OH (pKa ~10), affecting deprotonation and reactivity in cross-coupling reactions .
Physicochemical and Spectral Properties
- 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine: Predicted to exhibit moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydrazine group. The bromine atom contributes to a higher molecular weight (~247.07 g/mol) and density compared to non-brominated analogs.
- 5-Bromo-2-methoxy-3-methylpyridine: Reported refractive index: 1.554; purity: 97% . The methyl group reduces polarity, lowering solubility in water but enhancing stability in organic phases.
- 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine: Synthesized via Sonogashira coupling (75% yield), with characteristic ^1H NMR signals at δ 8.81 (ArH) and 12.49 (NH) .
Data Tables
Table 1: Key Properties of Selected Compounds
| Property | 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine | 5-Bromo-2-methoxy-3-methylpyridine | 5-Bromo-3-(difluoromethyl)-2-methoxypyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 247.07 | 202.05 | 225.03 |
| Predicted LogP | 1.2–1.8 | 2.1 | 2.5–3.0 |
| Key Synthetic Method | Hydrazine substitution | Nucleophilic substitution | Halogen exchange |
| Potential Application | Drug intermediates, ligands | Kinase inhibitors | Agrochemicals |
Biological Activity
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to present a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position, a hydrazinylmethyl group at the 3-position, and a methoxy group at the 2-position of the pyridine ring. These substitutions are crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
Research has indicated that 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine exhibits significant antimicrobial activity against various pathogens. A study conducted on several derivatives of pyridine revealed that compounds with similar structures demonstrated potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine | Staphylococcus aureus | 32 µg/mL |
| 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one | Escherichia coli | 64 µg/mL |
| 2-Methoxypyridine | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine possesses cytotoxic properties against various cancer cell lines. Notably, it has been tested against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cells. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating its effectiveness.
Table 2: Cytotoxicity of 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine
The mechanism by which 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine exerts its biological effects is believed to involve the modulation of enzyme activities and interaction with cellular receptors. The presence of the bromine atom enhances its electrophilic character, facilitating reactions with nucleophilic sites on proteins and nucleic acids, which may lead to apoptosis in cancer cells .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several pyridine derivatives, including 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine. The compound was found to induce significant apoptosis in HepG2 cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 phase cell population, indicative of cell death .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against multidrug-resistant bacterial strains. The results showed that it effectively inhibited bacterial growth and biofilm formation, suggesting its potential as a lead compound for developing new antibiotics .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
